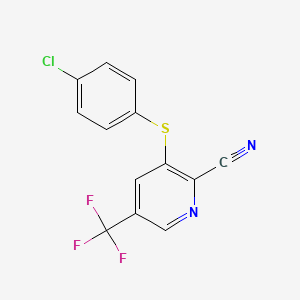

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWXYBMYIXCSKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . The chlorophenylthio group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfurane intermediate. The trifluoromethyl group stabilizes the transition state through inductive effects, accelerating reaction rates .

Nucleophilic Substitution Reactions

The chlorophenylthio group participates in nucleophilic aromatic substitution (SNAr) due to electron-deficient aromatic systems.

Key Factors :

-

Electron-withdrawing groups (e.g., -CN, -CF<sub>3</sub>) activate the aromatic ring toward SNAr.

-

Steric hindrance from the trifluoromethyl group limits substitution at the ortho position .

Reduction Reactions

The nitrile group (-C≡N) is reducible to primary amines or imines.

Side Reactions : Over-reduction of the pyridine ring occurs under high-pressure H<sub>2</sub>, leading to tetrahydropyridine byproducts .

Cycloaddition and Heterocycle Formation

The nitrile group engages in [2+3] cycloadditions with azides to form tetrazoles, useful in medicinal chemistry.

Limitations : Steric bulk from the trifluoromethyl group slows reaction kinetics, requiring catalytic additives .

Functional Group Interconversion

The trifluoromethyl group remains inert under most conditions but participates in radical-mediated C–F bond activation.

Challenges : C–F bond cleavage is energy-intensive, often resulting in low yields and side products .

Photochemical Reactions

Visible light irradiation induces radical pathways, enabling C–S bond functionalization.

Mechanism : Photoexcitation generates a thiyl radical, which abstracts hydrogen or couples with aryl halides .

Stability and Degradation Pathways

-

Hydrolytic Degradation : The nitrile group resists hydrolysis at neutral pH but converts to amides under acidic/basic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, 80°C) .

-

Thermal Decomposition : Degrades above 250°C, releasing HF and HCN gases, necessitating caution in high-temperature applications .

Comparative Reactivity with Analogues

Scientific Research Applications

Agrochemical Applications

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile is classified under trifluoromethylpyridine derivatives, which are increasingly utilized in the agrochemical industry. Research indicates that over 20 new agrochemicals containing trifluoromethylpyridine have received ISO common names, highlighting their significance in agricultural practices.

Pharmaceutical Applications

This compound exhibits significant biological activity, particularly as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is implicated in pain perception and inflammatory responses, suggesting that this compound could be developed for treating chronic pain conditions.

Table: Comparison of Structural Similarities with Other Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Structure | Contains a pyrrole ring; may exhibit different biological activities |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | Structure | Lacks thioether functionality; focused on different receptor interactions |

| Amino(trifluoromethyl)picolinonitrile | Structure | Contains an amino group; altered reactivity and potential biological effects |

The unique combination of chlorophenyl thioether and trifluoromethyl functionalities may provide distinct pharmacological properties compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological potential of this compound:

- Pain Modulation Studies: Research has indicated that compounds similar to this compound can modulate sensory pathways involved in pain and inflammation. Further pharmacological studies are necessary to elucidate its full range of interactions and effects.

- In Vitro Evaluations: Initial evaluations have shown promise in inhibiting cancer cell growth, suggesting potential applications as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorophenylthio group can form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydantoin Androgen Receptor Antagonists (Compounds 19a–19d)

Compounds 19a–19d (Table 1) share the 3-(trifluoromethyl)picolinonitrile scaffold but incorporate hydantoin-based substituents. These derivatives were synthesized as androgen receptor antagonists, with varying substituents impacting their bioactivity and physical properties :

Key Differences :

- Substituent Diversity :

- 19a : Phenyl group at position 3.

- 19b : 4-Fluorophenyl group.

- 19c : Benzamide with a methyl group.

- 19d : Piperidinyloxy-phenyl group.

- Physical Properties : Melting points range from 119–205°C , with 19a exhibiting the highest (203–205°C), likely due to hydrogen bonding from hydroxyl groups.

- Synthetic Yield : Yields vary from 31% (19a) to 60% (19b) , influenced by steric and electronic effects of substituents.

Comparison to Target Compound: The target compound lacks the hydantoin ring but retains the trifluoromethylpyridine core.

Taranabant (Anti-Obesity Agent)

Taranabant (C₂₇H₂₅ClF₃N₃O₂, MW: 515.95) shares structural motifs with the target compound, including a 4-chlorophenyl group and a trifluoromethylpyridine moiety. However, Taranabant incorporates a propanamide chain and a cyanophenyl group, enabling cannabinoid receptor-1 (CB1) antagonism for obesity treatment .

Key Differences :

- Molecular Complexity : Taranabant’s larger structure (MW >500 vs. 383.70) suggests higher binding specificity but reduced metabolic stability.

- Functional Groups : The propanamide chain in Taranabant facilitates receptor interactions absent in the target compound.

N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide

This analog (C₁₄H₈ClF₆N₃O, MW: 383.68) shares the chloro-trifluoromethylpyridine core but replaces the thioether with a benzohydrazide group.

Agrochemical Derivatives (Triarathene, Hexythiazox)

Compounds like 5-(4-chlorophenyl)-2,3-diphenylthiophene (triarathene) and hexythiazox feature 4-chlorophenyl groups but utilize thiophene or thiazolidine cores. These agrochemicals highlight how core heterocycles dictate application: thiophenes for pesticides vs. pyridines for pharmaceuticals .

Key Research Findings

- Thioether vs. Ether Linkages : Compared to Taranabant’s ether linkage, the thioether in the target compound may reduce metabolic oxidation, improving half-life .

Biological Activity

3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile, with the CAS number 338396-73-9, is a compound of interest in medicinal chemistry and agricultural applications. Its unique structure, incorporating a trifluoromethyl group and a chlorophenyl thioether, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, supported by relevant data tables and findings from various studies.

Molecular Structure

- Molecular Formula : C13H6ClF3N2S

- Molecular Weight : 314.71 g/mol

- CAS Number : 338396-73-9

- MDL Number : MFCD00664071

Structural Representation

The compound features a picolinonitrile core substituted with a trifluoromethyl group and a thioether linkage to a chlorophenyl moiety. This configuration enhances its lipophilicity and potential bioactivity.

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of compounds similar to this compound. Specifically, compounds containing the trifluoromethyl group have shown significant activity against various weed species by inhibiting phytoene desaturase (PDS), an essential enzyme in carotenoid biosynthesis.

Case Study: PDS Inhibition

A related study demonstrated that a compound structurally similar to this compound exhibited:

- Herbicidal efficacy : Effective at concentrations between 375-750 g/ha against six weed species.

- Binding affinity : An affinity constant () of 65.9 μM was reported, comparable to established herbicides like diflufenican .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Although specific data on this compound is limited, related thioether compounds have shown promise against various bacterial strains.

Toxicological Profile

Toxicological assessments indicate that the compound is classified as harmful if swallowed, with potential aquatic toxicity. Precautionary measures are recommended when handling this substance due to its hazardous nature .

Summary of Key Studies

The biological activity of this compound is hypothesized to involve interaction with specific enzyme targets like PDS, leading to disruption in metabolic pathways essential for plant growth and development.

Q & A

What are the recommended synthetic routes for 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile in academic research?

Level : Basic

Answer :

The compound is synthesized via two primary steps:

Trifluoromethyl Group Introduction : Use of trifluoromethyl phenyl sulfone as a radical precursor under visible light irradiation to trigger an intramolecular single electron transfer (SET) reaction .

Chlorophenylthio Group Incorporation : Nucleophilic substitution with 4-chlorothiophenol in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .

Key Considerations : Purification via column chromatography or recrystallization is essential to achieve >95% purity.

How can reaction conditions be optimized for introducing the chlorophenylthio group in this compound?

Level : Advanced

Answer :

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .

- Temperature Control : Reactions at 80–100°C balance yield and side-product formation. Lower temperatures (<60°C) result in incomplete substitution, while higher temperatures (>120°C) risk decomposition .

- Catalyst Use : Adding catalytic KI or CuI improves substitution efficiency in thioether formation .

Validation : Monitor reaction progress via TLC or HPLC, and confirm product structure using H/C NMR and HRMS .

What analytical techniques are critical for characterizing this compound's purity and structure?

Level : Basic

Answer :

- Spectroscopy : H/C NMR (in CDCl₃ or DMSO-d₆) confirms substituent positions and integration ratios. The nitrile group (110 ppm in C NMR) and trifluoromethyl group (-60 ppm in F NMR) are key markers .

- Mass Spectrometry : HRMS (ESI or EI) validates molecular weight (314.71 g/mol) and isotopic patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS detects volatile impurities .

What methodologies are recommended for evaluating this compound's herbicidal activity?

Level : Advanced

Answer :

- Phytoene Desaturase (PDS) Inhibition Assays :

- In Vitro : Use isolated PDS enzyme and measure carotenoid biosynthesis inhibition via UV-Vis spectroscopy at 450 nm .

- In Vivo : Apply compound at 375–750 g/ha in greenhouse trials on model weeds (e.g., Amaranthus retroflexus). Monitor chlorophyll degradation over 14 days .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions (reported = 65.9 μM) .

How does the trifluoromethyl group influence the compound's pharmacokinetic properties?

Level : Advanced

Answer :

- Lipophilicity Enhancement : The -CF₃ group increases logP by ~1.5 units, improving membrane permeability (e.g., Caco-2 cell assays show Papp > 5 × 10⁻⁶ cm/s) .

- Metabolic Stability : The group reduces oxidative metabolism in liver microsomes (t₁/₂ > 60 minutes in human hepatocytes) .

- Target Binding : Electron-withdrawing effects enhance interactions with hydrophobic enzyme pockets (e.g., TRPV3 channel modulation) .

What in vitro models are suitable for assessing anticancer activity?

Level : Advanced

Answer :

- Cell Line Screening : Test against NCI-60 cancer cell panels, with IC₅₀ determination via MTT assays. Prioritize cell lines with TRPV3 overexpression (e.g., A549 lung cancer) .

- Mechanistic Studies :

- Apoptosis assays (Annexin V/PI staining).

- Cell cycle analysis via flow cytometry (e.g., G1 arrest in MCF-7 cells) .

- Target Validation : siRNA knockdown of TRPV3 to confirm pathway specificity .

What safety precautions are necessary when handling this compound?

Level : Basic

Answer :

- Toxicology : Classified as harmful if swallowed (LD₅₀ = 300 mg/kg in rats) and toxic to aquatic life (EC₅₀ = 1.2 mg/L in Daphnia magna) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

How can computational modeling aid in understanding this compound's bioactivity?

Level : Advanced

Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with TRPV3 (PDB ID: 6DVQ) or PDS (PDB ID: 5L4B). Focus on π-π stacking (chlorophenyl) and hydrogen bonding (nitrile) .

- QSAR Analysis : Build models using descriptors like molar refractivity and HOMO/LUMO energies to predict agrochemical activity .

- MD Simulations : Simulate binding stability over 100 ns trajectories to assess target residence time .

What structural analogs of this compound have been explored for SAR studies?

Level : Advanced

Answer :

- Picolinonitrile Core Modifications :

- Replacement of -CF₃ with -CN reduces herbicidal activity (IC₅₀ increases 10-fold) .

- Substitution of chlorophenyl with fluorophenyl enhances TRPV3 antagonism (EC₅₀ = 0.8 μM vs. 1.5 μM for parent compound) .

- Thioether Linker Alternatives :

- Sulfone derivatives show improved oxidative stability but lower membrane permeability .

- Reference Compounds :

- Diflufenican (herbicide, = 58 μM for PDS) .

- 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (anticancer candidate) .

How can researchers address discrepancies in reported biological activities of this compound?

Level : Advanced

Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293-TRPV3 for pain studies) and control compounds .

- Batch Purity Analysis : Confirm compound integrity via H NMR and elemental analysis to rule out degradation .

- Meta-Analysis : Compare data across studies (e.g., herbicidal IC₅₀ values vary ±15% due to assay conditions) and validate via orthogonal methods (e.g., in planta vs. in vitro PDS assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.